molecular formula C7H15Cl2F3N2 B3126746 1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride CAS No. 337530-57-1

1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride

Cat. No.: B3126746
CAS No.: 337530-57-1
M. Wt: 255.11 g/mol
InChI Key: MQOCECFTCBEIMJ-UHFFFAOYSA-N
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Description

“1-(3,3,3-Trifluoropropyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C7H15Cl2F3N2. It has a molecular weight of 255.11 and its IUPAC name is 1-(3,3,3-trifluoropropyl)piperazine;dihydrochloride . It is used as a building block in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperazine ring attached to a 3,3,3-trifluoropropyl group. The canonical SMILES representation of the molecule is C1CN(CCN1)CCC(F)(F)F.Cl.Cl .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 255.11 and a complexity of 129 . It has a topological polar surface area of 15.3 . The compound is canonicalized and has a covalently-bonded unit count of 3 . It has a rotatable bond count of 2 .

Safety and Hazards

The compound is classified as a flammable liquid and vapor. It also causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

1-(3,3,3-trifluoropropyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)1-4-12-5-2-11-3-6-12;;/h11H,1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCECFTCBEIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(3,3,3-trifluoropropyl)-1-piperazinecarboxylate (5.77 g) in ethyl acetate (13 ml) and methanol (10 ml) was added dropwise 4N hydrogen chloride in ethyl acetate (29 ml) at 0° C. The mixture was warmed to room temperature and stirred for 2 hours. The reaction mixture was diluted with ethyl acetate. The resulting precipitate was collected by filtration, washed with ethyl acetate and dried in vacuo to give the title compound (4.70 g) as a pale yellow solid.
Name
tert-butyl 4-(3,3,3-trifluoropropyl)-1-piperazinecarboxylate
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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